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Introduction
The presentation of peptides by Major Histocompatibility Complex (MHC) molecules is a

cornerstone of the adaptive immune response. Post-translational modifications (PTMs) of these

peptides can significantly alter their binding affinity to MHC molecules and subsequent

recognition by T-cells. Threonine phosphorylation, a key PTM involved in cellular signaling, can

create novel immunogenic epitopes, known as neoantigens, which are of significant interest in

cancer immunotherapy and vaccine development. This document provides detailed application

notes and protocols for the in silico modeling of threonyl-epitope binding to MHC molecules,

enabling researchers to predict and analyze these critical interactions.

Application Notes
In silico modeling offers a rapid and cost-effective approach to screen for potential threonyl-

neoantigens and to understand the structural basis of their interaction with MHC molecules.

These computational methods are invaluable for:

High-throughput screening: Prioritizing candidate threonyl-epitopes for experimental

validation from large proteomic datasets.

Rational vaccine design: Engineering peptides with enhanced MHC binding affinity and

immunogenicity.
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Understanding immune responses: Investigating how threonine phosphorylation impacts T-

cell receptor (TCR) recognition.

Personalized medicine: Identifying patient-specific threonyl-neoantigens for targeted cancer

therapies.

Key Computational Tools and Methodologies
A variety of computational tools are available for predicting peptide-MHC binding. For threonyl-

epitopes, methods capable of handling phosphorylated residues are essential.

Sequence-Based Prediction: Tools like NetMHCphosPan are specifically trained on datasets

of phosphorylated peptides and can predict the binding affinity of phosphopeptides to a wide

range of MHC class I alleles.[1][2] These methods utilize artificial neural networks to identify

binding motifs that accommodate the physicochemical properties of phosphorylated

residues.

Structure-Based Modeling: Molecular docking and molecular dynamics (MD) simulations

provide detailed structural insights into the peptide-MHC interaction.

Molecular Docking: Programs such as AutoDock and Rosetta FlexPepDock can predict

the binding pose of a threonyl-epitope within the MHC binding groove.[3][4]

Molecular Dynamics (MD) Simulations: Software packages like GROMACS and AMBER

allow for the simulation of the dynamic behavior of the peptide-MHC complex, providing

information on binding stability and the role of the phosphate group in the interaction.

Quantitative Data Summary
The binding of peptides to MHC molecules is typically quantified by the half-maximal inhibitory

concentration (IC50), with lower values indicating stronger binding. The following table

summarizes experimentally determined binding affinities for some phosphorylated peptides,

including those with phosphothreonine, to various HLA alleles.
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Peptide
Sequence

Phosphorylate
d Residue

HLA Allele IC50 (nM) Reference

GLDpSYVRSL pSer HLA-A0201 25 [5]

RRIpSGVDRY pSer HLA-A0201 150 [5]

KRFpSFKKSF pSer HLA-B27 50 [5]

FAPpTPLPHL pThr HLA-A0201 80 [5]

RLPpTPLPPL pThr HLA-A0201 120 [5]

pIRS21097–

1105
pSer HLA-A0201 18 [6]

pβ-catenin30–39 pSer HLA-A0201 75 [6]

pCDC25b38–46 pThr HLA-A*0201 110 [6]

Note: Data for a wide range of specific threonyl-epitopes is still emerging. The values

presented here are illustrative of the binding affinities observed for phosphorylated peptides.

Experimental Protocols
Protocol 1: Prediction of Threonyl-Epitope Binding
Affinity using NetMHCphosPan
This protocol outlines the steps for predicting the binding affinity of a threonine-phosphorylated

peptide to a specific MHC class I allele using the NetMHCphosPan web server.

Materials:

Peptide sequence(s) in FASTA format. The phosphorylated threonine should be represented

by "T" and specified as a modification.

A web browser with an internet connection.

Methodology:
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Navigate to the NetMHCphosPan server: Access the latest version of the tool provided by

the Technical University of Denmark (DTU).

Input Peptide Sequence(s): Paste the peptide sequence(s) in the provided text area. Ensure

the format is correct, with each sequence preceded by a ">" header.

Specify Peptide Length: Select the appropriate peptide length(s) to be analyzed from the

input sequence(s).

Select MHC Allele(s): Choose the HLA allele(s) of interest from the dropdown menu. Multiple

alleles can be selected.

Specify Post-Translational Modifications: In the designated section, specify the position of

the threonine phosphorylation. For example, if the threonine at position 4 is phosphorylated,

indicate this according to the server's instructions.

Submit the Job: Click the "Submit" button to initiate the prediction.

Analyze the Results: The output will provide a prediction score, an affinity (IC50) value in nM,

and a percentile rank for each peptide-MHC combination. A lower percentile rank indicates

stronger predicted binding.

Protocol 2: Molecular Docking of a Threonyl-Epitope to
an MHC Class I Molecule
This protocol provides a general workflow for performing molecular docking of a threonyl-

peptide to an MHC molecule using a tool like AutoDock.

Materials:

A 3D structure of the MHC allele of interest (can be obtained from the Protein Data Bank -

PDB).

The sequence of the threonyl-peptide.

Molecular graphics software (e.g., PyMOL, Chimera).
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AutoDock Tools (ADT) and AutoDock Vina.

Methodology:

Prepare the MHC Receptor Structure:

Download the PDB file of the desired HLA allele.

Remove any existing peptide and water molecules from the structure using a molecular

graphics tool.

Add hydrogen atoms to the MHC structure.

Save the prepared receptor structure in PDBQT format using ADT.

Prepare the Threonyl-Peptide Ligand:

Generate a 3D structure of the threonyl-peptide. This can be done using peptide building

tools or by modifying an existing peptide structure.

Crucially, the phosphorylated threonine residue must be properly parameterized. This may

involve creating or obtaining a parameter file for the phosphothreonine residue that is

compatible with the docking software's force field.

Define the rotatable bonds in the peptide.

Save the prepared ligand in PDBQT format using ADT.

Define the Binding Site (Grid Box):

Using ADT, define a grid box that encompasses the peptide-binding groove of the MHC

molecule. The dimensions and center of the grid box should be large enough to

accommodate the peptide.

Perform the Docking Simulation:

Use AutoDock Vina to run the docking simulation, providing the prepared receptor and

ligand files, and the grid box parameters as input.
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Analyze the Docking Results:

Visualize the predicted binding poses of the threonyl-peptide within the MHC groove using

a molecular graphics tool.

Analyze the predicted binding affinity (usually given as a score in kcal/mol). The pose with

the lowest binding energy is typically considered the most favorable.

Examine the interactions between the peptide (including the phosphate group) and the

MHC residues.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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